alpha-D-Mannose

Description

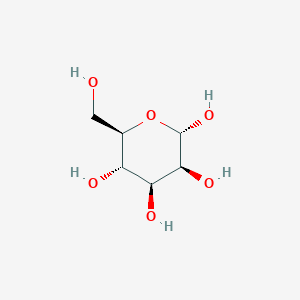

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways of Alpha D Mannose Metabolism

Mannose Biosynthesis from Precursors

The journey of mannose within the cell often begins with its synthesis from other sugars, primarily glucose. This biosynthetic route is a testament to the cell's metabolic flexibility, allowing it to produce essential building blocks from available precursors.

A key entry point into mannose metabolism is through the action of the enzyme phosphomannose isomerase (MPI), also known as mannose-6-phosphate (B13060355) isomerase (PMI). wikipedia.org This enzyme catalyzes the reversible isomerization of fructose-6-phosphate (B1210287) (F6P), an intermediate of glycolysis, to mannose-6-phosphate (M6P). wikipedia.orgwikipedia.org This reaction serves as a critical bridge between glucose metabolism and mannose metabolism. nih.gov The enzymatic mechanism involves a zinc-dependent hydride transfer, where the aldose (mannose) is converted to a ketose (fructose) via a cis-enediol intermediate. wikipedia.orgmaayanlab.cloud MPI's ability to interconvert these two hexose (B10828440) phosphates is central to maintaining the cellular supply of D-mannose derivatives required for numerous glycosylation reactions. maayanlab.cloudgenecards.org

While a significant portion of mannose for glycosylation is derived from glucose, extracellular mannose can also be taken up by cells and phosphorylated by hexokinase to form M6P. wikipedia.orgnih.gov However, the conversion from F6P by MPI is considered the primary route for synthesizing mannose when it is not available from external sources. nih.gov

Mannose-6-phosphate (M6P) is a pivotal molecule in mannose metabolism. As mentioned, it is primarily formed from fructose-6-phosphate by the enzyme phosphomannose isomerase. wikipedia.org Alternatively, free mannose entering the cell is phosphorylated at the C6 position by hexokinase to yield M6P. wikipedia.org

M6P stands at a metabolic crossroads. It can be channeled towards glycolysis by being converted back to F6P, or it can be committed to the synthesis of activated mannose donors for glycosylation. wikipedia.orgresearchgate.net The accumulation of M6P can have regulatory effects, including the inhibition of glycolysis. researchgate.netresearchgate.net

The next committed step in the biosynthesis of activated mannose donors is the conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (Man-1-P). nih.gov This intramolecular phosphoryl group transfer is catalyzed by the enzyme phosphomannomutase 2 (PMM2). wikipedia.orgcdghub.commedlineplus.gov PMM2 is a crucial enzyme, and its deficiency leads to congenital disorders of glycosylation (CDG), highlighting its importance in cellular function. cdghub.commedlineplus.gov

The reaction involves the isomerization of the phosphate (B84403) group from the 6th to the 1st carbon of the mannose sugar. wikipedia.orgcdghub.com Man-1-P is the direct precursor for the synthesis of GDP-mannose, a key molecule in various glycosylation pathways. cdghub.complos.org In humans, there are two phosphomannomutase paralogs, PMM1 and PMM2, both of which can catalyze this reaction. plos.org

The activation of mannose for its use in glycosylation reactions involves the synthesis of the nucleotide sugar guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). ontosight.ai This high-energy donor molecule is formed from mannose-1-phosphate and guanosine triphosphate (GTP) in a reaction catalyzed by the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GDP-MP). wikipedia.orgreactome.orgrsc.org

Conversion to Mannose-1-Phosphate (Man-1-P) via Phosphomannomutase 2 (PMM2)

Metabolic Interconnections and Regulation

The metabolism of alpha-D-mannose does not occur in isolation but is intricately woven into the larger network of cellular carbohydrate metabolism. Its close relationship with glucose and fructose (B13574) metabolism ensures a coordinated response to the cell's energy and biosynthetic needs.

The metabolic pathways of mannose, glucose, and fructose are closely intertwined. nih.gov The key connection point is the interconversion of mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P) by phosphomannose isomerase (MPI). wikipedia.orgresearchgate.net This allows for the flow of metabolites between glycolysis and the mannose metabolic pathway.

When glucose is abundant, F6P from glycolysis can be shunted towards mannose synthesis. wikipedia.org Conversely, excess mannose can be converted to F6P and enter the glycolytic pathway for energy production. wikipedia.org This bidirectional link ensures that the cell can adapt to varying availability of these sugars. nih.gov

The metabolism of fructose also feeds into this network. Fructose can be metabolized to intermediates of glycolysis, such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which can then be converted to F6P and subsequently to M6P. nih.govresearchgate.net This demonstrates a comprehensive integration of the metabolism of these three major hexoses, allowing for metabolic flexibility and the efficient utilization of available carbohydrate sources.

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | Substrate(s) | Product(s) | Function |

| Phosphomannose Isomerase (MPI) | Fructose-6-phosphate | Mannose-6-phosphate | Interconverts F6P and M6P, linking glycolysis and mannose metabolism. wikipedia.orgwikipedia.org |

| Hexokinase | Mannose, ATP | Mannose-6-phosphate, ADP | Phosphorylates free mannose to M6P. wikipedia.orgnih.gov |

| Phosphomannomutase 2 (PMM2) | Mannose-6-phosphate | Mannose-1-phosphate | Isomerizes M6P to M1P, a committed step in GDP-mannose synthesis. wikipedia.orgcdghub.commedlineplus.gov |

| Mannose-1-phosphate guanylyltransferase | Mannose-1-phosphate, GTP | GDP-mannose, Pyrophosphate | Synthesizes the activated mannose donor, GDP-mannose. wikipedia.orgreactome.orgrsc.org |

Regulation of Mannose-6-Phosphate Flux into Glycosylation versus Catabolism

Once inside the cell, mannose is phosphorylated by hexokinase to yield mannose-6-phosphate (M6P). nih.gov This intermediate stands at a critical metabolic juncture, with its fate being tightly regulated between two primary pathways: catabolism through glycolysis or anabolic use in glycosylation.

The majority of M6P is directed towards catabolism by the enzyme phosphomannose isomerase (PMI), which converts it into fructose-6-phosphate (F6P). nih.govacs.org F6P then enters the glycolytic pathway, serving as an energy source for the cell. nih.gov The activity of PMI is crucial; a deficiency in this enzyme can lead to the accumulation of M6P, which can be detrimental to the cell. amourfund.orgeuropa.eu Conversely, a smaller fraction of M6P is shunted into glycosylation pathways. This is initiated by the enzyme phosphomannomutase (PMM2), which converts M6P to mannose-1-phosphate (M1P). nih.govbiologists.com

The regulation of M6P levels is vital, as an excess can inhibit key glycolytic enzymes like phosphoglucose (B3042753) isomerase and glucose-6-P dehydrogenase. amourfund.org The flux of M6P is therefore a critical determinant of cellular homeostasis, balancing the need for energy production with the demands of synthesizing essential glycoconjugates. In individuals with a deficiency in PMI (Congenital Disorder of Glycosylation, Type Ib), the catabolic route is impaired. amourfund.org In such cases, the administration of mannose can help bypass the enzymatic block by increasing the substrate pool for hexokinase, thereby boosting M6P levels for the glycosylation pathway. biologists.com

| Metabolic Pathway | Key Enzyme | Product | Primary Cellular Fate |

| Catabolism | Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate (F6P) | Glycolysis |

| Glycosylation | Phosphomannomutase (PMM2) | Mannose-1-Phosphate (M1P) | N-glycan synthesis |

Role of GDP-Mannose Pyrophosphorylase B (GMPPB) and its Regulatory Subunits

Following its conversion from M6P, mannose-1-phosphate is utilized in a crucial reaction catalyzed by GDP-mannose pyrophosphorylase B (GMPPB). This enzyme facilitates the synthesis of GDP-mannose from M1P and guanosine triphosphate (GTP). europa.eufrontiersin.org GDP-mannose is an essential activated sugar nucleotide that serves as the primary mannose donor for various glycosylation reactions, including N-glycosylation, O-mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. frontiersin.orgnih.gov

The activity of GMPPB is subject to intricate regulation. A key regulatory mechanism involves its interaction with a catalytically inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA). frontiersin.org GMPPA functions as an allosteric feedback inhibitor of GMPPB. frontiersin.orgfrontiersin.org It binds to GDP-mannose and, in this state, interacts with GMPPB to inhibit its catalytic activity, thus providing a mechanism to control the cellular levels of GDP-mannose. frontiersin.orggenecards.org The GMPPA-GMPPB complex is composed of four GMPPA subunits and eight GMPPB subunits. genecards.org

Recent research has uncovered another layer of regulation for GMPPB activity: ubiquitination. frontiersin.orgresearchgate.net The E3 ubiquitin ligase TRIM67 has been identified as a candidate for interacting with and ubiquitinating GMPPB. researchgate.net This post-translational modification has been shown to decrease the enzymatic activity of GMPPB, although it does not appear to affect its interaction with GMPPA or its protein turnover. researchgate.net This suggests that ubiquitination represents a distinct regulatory mechanism for modulating the supply of GDP-mannose for glycosylation processes. frontiersin.org

Cellular Uptake Mechanisms of Mannose

The entry of extracellular mannose into human cells is a critical first step for its subsequent metabolism. This process is primarily mediated by protein transporters embedded in the cell membrane.

Facilitated Diffusion via Hexose Transporters (GLUTs)

The principal mechanism for mannose uptake is through facilitated diffusion mediated by the glucose transporter (GLUT) family, also known as the solute carrier family 2 (SLC2A). nih.govnih.gov Several GLUT isoforms have been shown to transport mannose, including GLUT1, GLUT2, and GLUT3. oatext.comebi.ac.uk GLUT1, in particular, exhibits broad substrate specificity and can transport various hexoses, including mannose. ebi.ac.uk

Studies have demonstrated that mannose transport via GLUTs is a competitive process, meaning it can be inhibited by other substrates of these transporters, such as glucose. nih.govacs.org Furthermore, inhibitors of glucose transporters, like cytochalasin B, have been shown to completely block mannose transport, reinforcing the central role of GLUTs in this process. nih.govacs.org Despite the physiological concentration of mannose being significantly lower than that of glucose, transport through GLUTs is considered the main pathway for cellular mannose acquisition. nih.gov Research comparing glucose- and mannose-coated liposomes for cancer cell uptake confirmed that transport occurs via GLUT1, though with a lower affinity for mannose compared to glucose. spiedigitallibrary.org

| Transporter | Gene | Substrates Include | Tissue Expression Includes |

| GLUT1 | SLC2A1 | Glucose, Galactose, Mannose, Glucosamine (B1671600) | Brain, Erythrocytes, Fetal tissues |

| GLUT2 | SLC2A2 | Glucose, Galactose, Fructose, Mannose, Glucosamine | Liver, Intestine, Kidney, Brain |

| GLUT3 | SLC2A3 | Glucose, Galactose, Mannose, Xylose, Fucose | Brain |

Potential Involvement of SGLT-like Transporters

In addition to the GLUT family, there is evidence suggesting the involvement of sodium-glucose cotransporters (SGLTs), part of the solute carrier family 5 (SLC5), in mannose transport. wikipedia.org Specifically, SGLT4 (encoded by the SLC5A9 gene) has been identified as a transporter for mannose. wikipedia.orgresearchgate.net Unlike GLUTs, SGLTs mediate secondary active transport, utilizing a sodium ion gradient to move sugars against their concentration gradient. wikipedia.orgimrpress.com

SGLT4 is expressed in tissues such as the small intestine and kidney. researchgate.netimrpress.com It has been proposed that SGLT4 is primarily responsible for the renal reabsorption of mannose and plays a role in mannose homeostasis. researchgate.netmdpi.com While SGLT4 can also transport glucose and fructose, it appears to have a higher affinity for mannose, suggesting a specialized role in its transport. researchgate.net This indicates a potential dual-transporter system for mannose uptake, with GLUTs handling facilitated diffusion and SGLTs providing an active transport mechanism in specific tissues.

Roles of Alpha D Mannose in Glycoconjugate Biosynthesis and Function

Contribution to Glycoprotein (B1211001) Synthesis

alpha-D-Mannose is a critical monosaccharide in the synthesis of glycoproteins, which are proteins with attached carbohydrate chains, known as glycans. Its involvement is multifaceted, ranging from the initiation of N-linked glycosylation to influencing the final three-dimensional structure and secretion of proteins.

N-linked glycosylation is a major post-translational modification where a pre-assembled oligosaccharide is transferred to a nascent polypeptide chain in the endoplasmic reticulum (ER). This compound is a dominant component of this process. The biosynthesis of the precursor oligosaccharide, which has the structure Glc₃Man₉GlcNAc₂, begins on the cytoplasmic side of the ER membrane with the attachment of two N-acetylglucosamine (GlcNAc) residues and five mannose residues to a lipid carrier called dolichol phosphate (B84403). wikipedia.org This initial core is then flipped into the ER lumen, where four more mannose residues and three glucose residues are added to complete the precursor. frontiersin.org

The mannose residues for this process are derived from GDP-mannose. portlandpress.com While cells can synthesize mannose from glucose, studies in cultured hepatoma cells have shown that the majority of mannose for glycoprotein biosynthesis comes from extracellular mannose. wikipedia.org This exogenous mannose is transported into the cell and phosphorylated by hexokinase to form mannose-6-phosphate (B13060355). nih.gov This is then converted to mannose-1-phosphate, a precursor for GDP-mannose. ontosight.ai The direct utilization of extracellular mannose appears to be more significant than its conversion from glucose for N-glycosylation in certain cells. oup.comoup.com

Once the Glc₃Man₉GlcNAc₂ precursor is fully assembled, it is transferred en bloc to specific asparagine residues on the growing polypeptide chain. wikipedia.org Following this transfer, the oligosaccharide chain undergoes extensive processing, which includes the trimming of glucose and some mannose residues by specific enzymes called glycosidases. In the cis-Golgi, α-1,2-linked mannose residues are removed by mannosidases. wikipedia.org This trimming is a crucial step for the subsequent synthesis of hybrid and complex N-linked glycans. nih.gov

In addition to N-linked glycosylation, this compound is also involved in a less common but important modification known as C-mannosylation. This process involves the attachment of a single α-mannose residue directly to the indole (B1671886) C2 atom of a tryptophan residue via a stable C-C bond. nih.govspandidos-publications.com This modification occurs in the endoplasmic reticulum and is catalyzed by C-mannosyltransferases. nih.govelifesciences.org

The consensus sequence for C-mannosylation is typically a Trp-x-x-Trp/Cys (W-x-x-W/C) motif, where the first tryptophan residue is the site of mannose attachment. nih.govresearchgate.net This type of modification is found in a variety of proteins, particularly those containing thrombospondin type I repeats (TSRs) and type I cytokine receptors. nih.govnih.gov The donor for the mannose in this reaction is dolichyl-phosphate-mannose (Dol-P-Man). molbiolcell.org

The addition of mannose residues, through both N- and C-glycosylation, has a profound impact on the folding, final conformation, and subsequent secretion of glycoproteins.

N-Glycosylation and Quality Control: The high-mannose N-glycan attached to newly synthesized proteins in the ER acts as a quality control checkpoint. doi.org Chaperones like calnexin (B1179193) and calreticulin (B1178941) bind to these mannose-rich glycans, assisting in the proper folding of the protein. biologists.com If a protein fails to fold correctly, the trimming of mannose residues by ER mannosidases can signal it for degradation through the ER-associated degradation (ERAD) pathway. doi.org O-mannosylation, the attachment of mannose to serine or threonine residues, also plays a role in protein quality control, helping to remove misfolded proteins from folding cycles and targeting them for disposal. nih.gov

C-Mannosylation and Stability: C-mannosylation has been shown to be critical for the proper folding, stability, and secretion of the proteins it modifies. researchgate.netresearchgate.net The attachment of α-mannose to tryptophan residues can enhance the stability of protein domains like TSRs. elifesciences.orgnih.gov It is thought that C-mannosylation occurs co-translationally and aids in the correct formation of disulfide bonds. elifesciences.org Studies have shown that the absence of C-mannosylation can lead to impaired secretion of certain proteins, such as ADAMTS-like 1/punctin-1 and the C. elegans netrin receptor UNC-5. spandidos-publications.comnih.gov The modification can also influence the conformation of the protein, potentially affecting its enzymatic activity. spandidos-publications.com

C-Mannosylation in Protein Structures

Involvement in Glycolipid Assembly

This compound is a key component in the assembly of certain glycolipids, most notably glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipid structures that attach proteins to the cell surface in eukaryotes. nih.gov

The core structure of a GPI anchor is conserved and consists of a phosphatidylinositol (PI) moiety linked to a non-N-acetylated glucosamine (B1671600) (GlcN), which is in turn linked to a chain of mannose residues. nih.gov The biosynthesis of the GPI anchor begins on the cytoplasmic face of the ER and continues in the ER lumen. molbiolcell.org

The assembly involves the sequential addition of mannose residues from the donor molecule, dolichyl-phosphate-mannose (Dol-P-Man). The first mannose residue is added to the GlcN-PI intermediate. molbiolcell.org In the common core structure, there are three mannose residues. researchgate.net However, variations exist; for instance, in yeast and some mammalian proteins, a fourth α1,2-linked mannose can be added to the third mannose. frontiersin.org The distal mannose residue is ultimately linked to the C-terminal amino acid of the protein via an ethanolamine (B43304) phosphate bridge. nih.govnih.gov

In some organisms, such as Micrococcus luteus, dimannosyldiacylglycerol acts as a lipid anchor precursor for the assembly of lipomannan, a major component of the cell membrane. nih.gov

Structural Elucidation of Mannose-Containing Oligosaccharides

Understanding the precise structure of mannose-containing oligosaccharides is crucial for deciphering their biological functions. This includes identifying the specific linkages between mannose units.

Various analytical techniques are employed to characterize these linkages. Mass spectrometry, particularly with collision-induced dissociation (CID), has been used to study the stability of different mannosyl linkages. rsc.orgrsc.org These studies have revealed a stability order for disaccharides as follows: 6-linked > 4-linked ≥ 2-linked > 3-linked. rsc.org This order of stability can also be applied to linear trisaccharides. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural analysis of mannose-containing oligosaccharides. researchgate.net One-dimensional and two-dimensional NMR techniques can provide detailed information about the anomeric configuration (α or β) and the linkage positions between sugar residues. researchgate.net

The characterization of these linkages is essential, as different linkages are synthesized by specific mannosyltransferases and cleaved by specific mannosidases. For example, Golgi-α-mannosidases are responsible for cleaving α1,2-linked mannose residues during the processing of N-glycans, a critical step for the formation of complex and hybrid glycans. frontiersin.org Human lysosomal α-D-mannosidase can hydrolyze α1-2, α1-3, and α1-6 mannosidic linkages, but at different rates and in a non-random pathway. nih.gov

The table below summarizes the different alpha-D-mannosyl linkages and the enzymes involved in their formation or cleavage.

| Linkage Type | Forming Enzyme (Example) | Cleaving Enzyme (Example) | Biological Context |

| α1-2 | α-1,2-mannosyltransferase | Golgi α-mannosidase I/II | N-glycan processing |

| α1-3 | Glycolipid 3-alpha-mannosyltransferase | Lysosomal α-D-mannosidase | N-glycan and glycolipid synthesis |

| α1-4 | (Man)n-Man-P-dolichol α-1,4-mannosyltransferase | Not specified | GPI anchor synthesis |

| α1-6 | α-1,6-mannosyltransferase | Lysosomal α-D-mannosidase | N-glycan outer chain initiation |

Analysis of Branching Patterns in Mannans and Complex Glycans

The structural complexity of glycoconjugates is largely defined by the sequence and linkage of their constituent monosaccharides. For polymers and complex carbohydrates containing this compound, the analysis of branching patterns is crucial for understanding their biosynthesis, three-dimensional structure, and biological function. This compound serves as a critical branching point in two major classes of glycoconjugates: mannans and complex N-glycans.

Branching in Mannans

Mannans are polysaccharides composed primarily of mannose units. Their structure, particularly the degree and nature of branching, varies significantly across different biological sources, such as yeast, fungi, and plants. nih.gov

Yeast mannans, particularly from Saccharomyces cerevisiae, are well-characterized and serve as a key example of complex branching. These mannoproteins consist of a main backbone of α-1,6-linked D-mannose residues. nih.govresearchgate.netmdpi.com This backbone is extensively decorated with side chains, which are themselves branched. These side chains are typically initiated with an α-1,2- or α-1,3-linked mannose, and can be further elongated with additional mannose units. nih.govrsc.org Some structures are capped with an α-1,3-linked mannose residue. rsc.org The outer layer of the yeast cell wall is rich in these highly branched mannoproteins, which play roles in maintaining cell wall integrity and mediating interactions with the environment. nih.govmdpi.com

In contrast, plant mannans often feature a different backbone structure, typically consisting of β-1,4-linked mannose residues (glucomannans may also contain glucose in the backbone). nih.gov Side chains in plant mannans can include single α-1,6-linked galactose residues. nih.gov

The analysis of these branching patterns often involves enzymatic digestion using specific mannosidases, followed by techniques like Polysaccharide Analysis by Gel Electrophoresis (PACE) to separate and identify the resulting oligosaccharide fragments. jove.comresearchgate.net Chemical methods such as methylation analysis followed by GC-MS are also fundamental for determining the specific glycosidic linkages. mdpi.commdpi.com

| Linkage Type | Structural Role | Reference |

|---|---|---|

| α-1,6-Mannose | Main backbone chain | nih.govresearchgate.net |

| α-1,2-Mannose | Side chain branching | nih.govrsc.org |

| α-1,3-Mannose | Side chain branching and capping | researchgate.netrsc.org |

Branching in Complex N-Glycans

N-linked glycans are another major class of glycoconjugates where this compound is central to the core structure and subsequent branching. These glycans are covalently attached to asparagine residues of proteins and are critical for protein folding, stability, and cell signaling. nih.govpnas.org

All N-linked glycans originate from a common precursor (Glc₃Man₉GlcNAc₂) and share a conserved pentasaccharide core: Man₃GlcNAc₂. mdpi.com Following initial processing in the endoplasmic reticulum and Golgi apparatus, this core can be elaborated into one of three main types: high-mannose, hybrid, or complex.

High-mannose type glycans are characterized by the presence of numerous terminal mannose residues attached to the core. Complex N-glycans, however, have their mannose core decorated with various other sugars. The branching in complex glycans is initiated from two specific mannose residues of the core. These branches are often referred to as "antennae".

The α-1,3 arm is a branch initiated from the mannose residue linked α-1,3 to the core β-mannose.

The α-1,6 arm is a branch initiated from the mannose residue linked α-1,6 to the core β-mannose.

These arms can be extended with N-acetylglucosamine (GlcNAc), galactose, and sialic acid, leading to bi-antennary, tri-antennary, and tetra-antennary structures. The specific branching pattern is determined by the sequential action of various glycosyltransferases. A 3,6-branched mannose trisaccharide often forms the core branching point for these complex structures. mdpi.com

| Linkage Type | Structural Role | Reference |

|---|---|---|

| α-1,3-Mannose | Forms the α-1,3 arm of the core; a primary branching point. | mdpi.com |

| α-1,6-Mannose | Forms the α-1,6 arm of the core; a primary branching point. | mdpi.com |

| α-1,2-Mannose | Present in high-mannose precursors (e.g., Man₉GlcNAc₂), trimmed during processing to complex glycans. | rsc.org |

The analysis of these intricate branching patterns is essential for biopharmaceutical development, as the glycosylation profile of therapeutic proteins like monoclonal antibodies can significantly impact their efficacy and immunogenicity. lcms.cz

Interactions of Alpha D Mannose in Cellular Recognition and Signaling

Mannose Receptor (MR) Mediated Interactions

The mannose receptor (MR), also known as CD206, is a pivotal pattern recognition receptor in the immune system. thermofisher.comaai.org Primarily found on the surface of macrophages and immature dendritic cells, this C-type lectin plays a crucial role in both innate and adaptive immunity by recognizing specific carbohydrate structures on pathogens and endogenous molecules. wikipedia.orgresearchgate.net

Structure and Ligand Specificity of the Mannose Receptor (CD206)

The mannose receptor is a 175 kDa type I transmembrane protein characterized by a complex extracellular domain. frontiersin.orgbio-rad-antibodies.com This domain consists of an N-terminal cysteine-rich (CR) domain, a fibronectin type II (FNII) repeat, and eight tandemly arranged C-type lectin-like domains (CTLDs). bio-rad-antibodies.commdpi.com

The ligand-binding specificity of the MR is distributed across its distinct domains:

Cysteine-Rich (CR) Domain: This domain is responsible for binding sulfated sugars, such as those found on certain hormones and extracellular matrix components. acs.orgnih.gov

Fibronectin Type II (FNII) Domain: This domain recognizes and binds to various types of collagen. frontiersin.orgbiorxiv.org

C-type Lectin-like Domains (CTLDs): The carbohydrate-binding activity primarily resides in CTLDs 4 and 5. mdpi.com These domains recognize terminal mannose, fucose, and N-acetylglucosamine (GlcNAc) residues on glycoproteins and other glycoconjugates in a calcium-dependent manner. frontiersin.orgmdpi.com Glycan array screening has revealed that the strongest ligands for CRD4 are glycans containing Manα1-2Man structures or fucose in various linkages. researchgate.net

The multivalent nature of the MR, with its multiple carbohydrate recognition domains, allows for high-avidity binding to multivalent mannose-containing ligands. mdpi.com

Role in Pathogen Recognition by Innate Immune Cells (e.g., Macrophages, Dendritic Cells)

The mannose receptor is a key player in the innate immune system's first-line defense against a wide array of pathogens. mdpi.com Macrophages and dendritic cells utilize the MR to recognize and bind to the surface glycoproteins of various microorganisms, including bacteria, fungi, viruses, and parasites, which often display terminal mannose, fucose, or GlcNAc residues. mdpi.comnih.gov

This recognition is a critical step in identifying non-self entities. Pathogens such as Candida albicans, Pneumocystis carinii, and Leishmania donovani are recognized by the CTLDs of the mannose receptor. wikipedia.orgnih.gov This interaction marks them for subsequent immunological processing. wikipedia.org The MR's ability to bind to these pathogens facilitates their clearance from the host. researchgate.net

Receptor-Mediated Internalization Mechanisms (e.g., Endocytosis, Phagocytosis)

Upon binding to its ligand, the mannose receptor mediates the internalization of the bound molecule or pathogen through endocytosis and phagocytosis. researchgate.netmdpi.com The receptor continuously recycles between the plasma membrane and early endosomal compartments in a clathrin-dependent manner. wikipedia.orgfrontiersin.org

The cytoplasmic tail of the MR contains a specific motif, FENTLY, which is essential for its clathrin-mediated internalization. wikipedia.orgfrontiersin.org Following ligand binding, the receptor-ligand complex is internalized into clathrin-coated vesicles. frontiersin.org These vesicles then fuse with early endosomes. frontiersin.org For larger particulate matter like whole pathogens, the MR can act as a phagocytic receptor, engulfing the microbe into a phagosome. wikipedia.organnualreviews.org The internalized pathogens are then typically transported to lysosomes for degradation. wikipedia.orgmdpi.com

Adhesin-Mannose Interactions (e.g., FimH Adhesin of Escherichia coli)

The interaction between bacterial adhesins and host cell surface mannose residues is a critical step in the initiation of many bacterial infections. A well-studied example is the FimH adhesin of uropathogenic Escherichia coli (UPEC), which plays a key role in urinary tract infections (UTIs). mdpi.com

Specificity of alpha-D-Mannose Anomeric Conformation in Adhesin Binding

The specific conformation of this compound is critical for its interaction with adhesins, particularly the FimH adhesin found on uropathogenic Escherichia coli (UPEC). This interaction is a key step in the colonization of the urinary tract. rcsb.org

FimH Adhesin Binding: The FimH adhesin possesses a mannose-binding domain that specifically recognizes and binds to D-mannose. rcsb.orgebi.ac.uk This binding is crucial for the adhesion of UPEC to mannosylated proteins on the surface of epithelial cells in the bladder. rcsb.org

Structural Basis of Interaction: Crystallographic studies have revealed a unique and highly conserved binding pocket on the FimH adhesin that accommodates the this compound monosaccharide. rcsb.orgresearchgate.net This pocket facilitates direct hydrogen bonds between mannose and specific amino acid residues of FimH, including Asp47, Asp54, Gln133, Asn135, and Asp140. researchgate.net

High-Affinity Binding: The interaction between FimH and alpha-D-heptyl mannose, a derivative of D-mannose, has been shown to be a high-affinity binding event. nih.govacs.org Interestingly, while the binding of the sugar does not appear to alter the internal dynamics of the protein, it does promote protein dimerization. nih.gov

Role of the "Tyrosine Gate": A "tyrosine gate," involving residue Tyr48, was initially thought to be critical for the affinity and specificity of mannoside binding. nih.gov However, studies with a Y48A mutant of FimH have shown that its conformational, dynamic, and binding properties to alpha-D-heptyl mannose are very similar to the wild-type protein, suggesting a more complex mechanism for binding specificity. nih.gov

Interactions with C-Type Lectins Beyond the Mannose Receptor (e.g., DC-SIGN)

This compound and its derivatives are recognized by various C-type lectin receptors (CLRs) beyond the well-known mannose receptor, playing a significant role in immune surveillance and pathogen recognition. ontosight.ai One such prominent CLR is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN).

DC-SIGN is a C-type lectin that recognizes high-mannose oligosaccharides on the surface of various pathogens. nih.govnih.gov This recognition is crucial for initiating immune responses. nih.gov

Ligand Recognition: DC-SIGN and its homolog DC-SIGNR bind to high-mannose carbohydrates, particularly the outer trimannose branch Manα1-3(Manα1-6)Manα found in high-mannose structures. nih.govresearchgate.net The interaction is calcium-dependent and involves the lectin domain of the receptor. nih.gov

Binding Specificity: Unlike many other mannose-binding lectins that recognize terminal residues, DC-SIGN shows a preference for internal mannose residues. nih.gov Structural studies have shown that the 3- and 4-hydroxyl groups of the α-(1→3)-linked mannosyl residue are key for the interaction with the principal calcium ion in the binding site. nih.gov DC-SIGN can also bind an α-Man-(1→2)-Man disaccharide independently, which contributes to the enhanced affinity for larger oligosaccharides like Man9GlcNAc2. nih.gov

Binding Promiscuity and Multivalency: DC-SIGN exhibits a degree of binding promiscuity, recognizing not only high-mannose glycans but also certain fucosylated structures. acs.orgbeilstein-journals.org The relatively weak monovalent binding affinity is compensated for by the multivalent display of oligosaccharides on pathogen surfaces, leading to a significant enhancement in binding avidity. beilstein-journals.org

Mannose Influence on Cellular Metabolic Homeostasis

Mannose can significantly influence cellular metabolic homeostasis by interfering with glucose metabolism, particularly in specific cell types like tumor cells. frontiersin.orgnih.gov

Interference with Glucose Metabolism in Specific Cell Types, including Tumor Cells

Mannose enters cells using the same glucose transporters (GLUTs) and is phosphorylated by hexokinase (HK) to mannose-6-phosphate (B13060355) (M6P). frontiersin.orgresearchgate.netnih.gov The metabolic fate of M6P is dependent on the levels of the enzyme phosphomannose isomerase (PMI). techscience.comaacrjournals.org

PMI-low cancer cells: In tumor cells with low levels of PMI, M6P accumulates. frontiersin.orgnih.govresearchgate.net This accumulation inhibits key glycolytic enzymes, leading to a disruption of glucose metabolism and suppression of tumor cell growth. frontiersin.orgnih.govresearchgate.netpnas.org

PMI-high cancer cells: Conversely, in cells with high PMI levels, mannose can be efficiently converted to fructose-6-phosphate (B1210287) and enter the glycolytic pathway, serving as an energy source. techscience.comnih.gov

This differential effect based on PMI expression makes mannose a potential selective agent in cancer therapy. techscience.comaacrjournals.org Studies have shown that mannose can inhibit the growth of various cancer cell lines and enhance the efficacy of chemotherapy drugs. nih.govtechscience.comaacrjournals.org

Impact on Glycolysis, Tricarboxylic Acid Cycle, and Pentose (B10789219) Phosphate (B84403) Pathway

The accumulation of mannose-6-phosphate in PMI-low cells has a cascading effect on major metabolic pathways. nih.gov

Glycolysis: The buildup of M6P can inhibit phosphoglucose (B3042753) isomerase (PGI), an enzyme that converts glucose-6-phosphate to fructose-6-phosphate, thereby impeding the glycolytic flux. frontiersin.orgnih.gov This leads to decreased production of lactate. jcpjournal.orgaacrjournals.org

Tricarboxylic Acid (TCA) Cycle: The inhibition of glycolysis reduces the availability of pyruvate (B1213749), a key substrate for the TCA cycle, thus affecting mitochondrial respiration and energy production. frontiersin.orgnih.govaacrjournals.org

Pentose Phosphate Pathway (PPP): Mannose has been shown to impair the PPP, a pathway crucial for generating NADPH for antioxidant defense and producing precursors for nucleotide synthesis. nih.govresearchgate.netnih.gov Studies in colorectal cancer cells have demonstrated that mannose can downregulate the activity of key PPP enzymes. nih.govresearchgate.net This impairment can lead to increased oxidative stress and DNA damage. nih.govresearchgate.net In leukemia cells, when mannose levels exceed the capacity of PMI, the resulting M6P accumulation can inhibit glycolysis, mitochondrial metabolism, and the expression of genes related to the TCA cycle. techscience.com

Modulation of Endoplasmic Reticulum Stress (ERS) and Protein N-Glycosylation

Mannose is a fundamental component of N-linked glycans, which are synthesized in the endoplasmic reticulum (ER). wikipedia.orgfrontiersin.orgwikipedia.org The proper folding and quality control of many proteins depend on N-glycosylation. nih.gov

N-Glycosylation Process: N-linked glycosylation begins with the transfer of a precursor oligosaccharide (Glc3Man9GlcNAc2) to nascent proteins in the ER. wikipedia.org The mannose residues within this structure are subsequently trimmed by ER and Golgi-resident mannosidases as part of the protein folding and quality control process. wikipedia.orgmdpi.com

ER Stress Response: Disruptions in protein glycosylation can lead to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response (UPR) or ER stress. researchgate.net Mannose-6-phosphate, at elevated concentrations due to ER stress, can paradoxically lead to the cleavage of the lipid-linked oligosaccharide precursor. nih.gov

Modulation of ER Stress: Inhibition of mannose trimming in the ER, for instance by using α-mannosidase inhibitors, can surprisingly attenuate ER stress-induced cell death. nih.gov This is thought to be due to the increase in high-mannose type oligosaccharides which may reduce protein aggregation. nih.gov Conversely, some studies indicate that mannose supplementation can reverse the ER stress induced by agents like 2-deoxy-D-glucose (2-DG). thno.org

Anti-inflammatory Cellular Mechanisms via Glycolytic Metabolism Modulation

Recent research has highlighted the anti-inflammatory properties of mannose, which are partly mediated by its effects on the metabolism of immune cells. frontiersin.orgnih.gov

Suppression of Inflammatory Macrophages: Mannose can suppress the activation of inflammatory macrophages and limit the production of pro-inflammatory cytokines like IL-1β. nih.gov This effect is linked to a reduction in glycolysis and the TCA cycle in macrophages. nih.gov

Induction of Regulatory T cells (Tregs): Mannose has been shown to induce the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses. nih.govbjmu.edu.cnfrontiersin.orgnih.gov This induction is associated with the modulation of T-cell metabolism, including the suppression of glycolysis and an increase in fatty acid oxidation. nih.gov

Cytokine Modulation: D-mannose treatment has been observed to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov

Advanced Synthetic Methodologies for Alpha D Mannose and Its Derivatives

Chemical Synthesis of alpha-D-Mannose-Containing Structures

The chemical synthesis of oligosaccharides featuring this compound hinges on the strategic use of protecting groups to selectively mask or reveal hydroxyl groups, and on the precise control of glycosylation reactions to form the desired linkages.

Regioselective Protection and Deprotection Strategies (e.g., Isopropylidenation)

The selective protection of the multiple hydroxyl groups of mannose is a cornerstone of its chemical manipulation. Due to the similar reactivity of these groups, direct and regioselective protection is a significant challenge. wikipedia.org One effective strategy is the use of isopropylidenation to protect vicinal diols.

A highly efficient and regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported. fishersci.atwikipedia.org This reaction, when treating various α-D-mannopyranosides with 2-methoxypropene (B42093) and a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O) at elevated temperatures, yields the 2,3-O-isopropylidene-α-D-mannopyranosides in high yields (80-90%). fishersci.atwikipedia.org This selective protection leaves the 4- and 6-hydroxyl groups available for subsequent glycosylation reactions. The reaction conditions are considered mild, though they involve an acidic catalyst. fishersci.at The formation of these acetonides is a thermodynamically controlled process, and different di-O-isopropylidene derivatives can be obtained depending on the reaction conditions. ebi.ac.uk

Table 1: Example of Regioselective Isopropylidenation

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| α-D-Mannopyranosides | 2-methoxypropene, TsOH·H₂O | 2,3-O-isopropylidene-α-D-mannopyranosides | 80-90% | fishersci.atwikipedia.org |

Glycosylation Reactions for Oligosaccharide Assembly

Glycosylation is the pivotal step in forming oligosaccharides, where a glycosyl donor reacts with a glycosyl acceptor to create a glycosidic linkage. The stereoselective formation of the α-glycosidic bond characteristic of many mannose oligosaccharides is a primary focus.

Various glycosylation methods are employed, often involving the activation of a glycosyl donor, such as a thioglycoside or a trichloroacetimidate, with a promoter. For instance, the use of N-iodosuccinimide (NIS) and a catalytic amount of an acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common way to activate thioglycosyl donors for reaction with a suitably protected acceptor. caldic.com The stereochemical outcome of a glycosylation reaction can be challenging to predict and is influenced by factors such as the protecting groups on the donor and acceptor, the nature of the activator, and the reaction conditions. nih.govnih.gov

Automated glycan assembly (AGA) has emerged as a powerful tool for the rapid synthesis of oligosaccharides, including polymannosides. caldic.com This solid-phase synthesis method relies on very high yields at each glycosylation and deprotection step to successfully build long glycan chains. caldic.com The choice of protecting groups is critical in AGA to ensure compatibility with the sequential reaction conditions.

Synthesis of Branched Mannose Oligosaccharides

Many biologically important high-mannose N-glycans feature a branched structure. The synthesis of these complex molecules requires a convergent strategy, often involving the preparation of key mono- and disaccharide building blocks that can be assembled into the final branched structure.

The synthesis of a branched mannopentaose (B12321251) (Man5), a core structure in N-glycans, has been achieved through different routes. nih.govnih.gov One approach involves a "reducing end to the non-reducing end" strategy, where a central mannose unit, differentially protected at the 3- and 6-positions, is sequentially glycosylated. nih.gov For example, a diol acceptor can be doubly glycosylated with a mannose donor to create the branched core. nih.gov Another strategy involves the regioselective glycosylation of a mannose tetraol with orthoester glycosyl donors. wikipedia.org

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This hybrid approach is particularly powerful for the synthesis of D-mannose from alternative substrates and for the construction of complex glycoconjugates like nucleotide sugars.

Enzymatic Production of D-Mannose from Alternative Sugar Substrates

The industrial production of D-mannose can be achieved through enzymatic conversion of more abundant and less expensive sugars, primarily D-fructose and D-glucose. caldic.commdpi.com This bio-catalytic approach offers advantages such as mild reaction conditions, high specificity leading to fewer byproducts, and reduced environmental impact compared to purely chemical methods. mdpi.com

Several types of microbial enzymes are utilized for this purpose:

D-Mannose Isomerase (MIase): This enzyme catalyzes the reversible isomerization between D-fructose and D-mannose. caldic.commdpi.com

D-Lyxose Isomerase (LIase): While its primary substrate is D-lyxose, this enzyme also exhibits activity on D-fructose to produce D-mannose. caldic.com

D-Mannose 2-Epimerase (MEase): This enzyme directly converts D-glucose into D-mannose by catalyzing epimerization at the C-2 position. caldic.comresearchgate.net

Cellobiose 2-Epimerase (CEase): This enzyme can also perform C-2 epimerization. caldic.comresearchgate.net

To produce D-mannose from D-glucose, a two-step enzymatic process can be employed. First, D-glucose isomerase converts D-glucose to D-fructose. Subsequently, an enzyme like D-lyxose isomerase or D-mannose isomerase converts D-fructose to D-mannose. researchgate.net One-pot systems co-expressing both D-glucose isomerase and D-lyxose isomerase in a single host like E. coli have been developed to streamline this conversion, achieving significant yields of D-mannose directly from D-glucose. researchgate.net

Table 2: Enzymes for D-Mannose Production

| Enzyme | EC Number | Substrate(s) | Product |

|---|---|---|---|

| D-Mannose Isomerase | 5.3.1.7 | D-Fructose | D-Mannose |

| D-Lyxose Isomerase | 5.3.1.15 | D-Fructose | D-Mannose |

| D-Mannose 2-Epimerase | 5.1.3.- | D-Glucose | D-Mannose |

| Cellobiose 2-Epimerase | 5.1.3.11 | D-Glucose | D-Mannose |

Cascade Enzyme Reactions for Complex Glycan and Nucleotide Sugar Synthesis (e.g., GDP-Mannose)

A common chemo-enzymatic route to GDP-Mannose begins with the chemical phosphorylation of mannose to yield mannose-1-phosphate (Man-1-P). fishersci.fi This intermediate is then converted to GDP-Mannose through the action of the enzyme GDP-mannose pyrophosphorylase (GDP-Man PP), which uses guanosine-5'-triphosphate (GTP) as the activating agent. fishersci.fibeilstein-journals.org To improve the efficiency of this step, the reaction is often coupled with a pyrophosphatase, which hydrolyzes the pyrophosphate byproduct, thereby pulling the equilibrium towards GDP-Mannose formation. beilstein-journals.orgresearchgate.net

More elaborate, fully enzymatic cascades have also been designed to produce GDP-Mannose from simpler starting materials like mannose and guanosine (B1672433). nih.govnih.gov One such system involves five enzymes:

A kinase (e.g., glucokinase) to phosphorylate mannose to mannose-6-phosphate (B13060355).

Phosphomannomutase (ManB) to isomerize mannose-6-phosphate to mannose-1-phosphate.

Mannose-1-phosphate guanylyltransferase (ManC) to react Man-1-P with GTP to form GDP-Mannose.

A polyphosphate kinase to regenerate GTP from GDP using an inexpensive phosphate (B84403) donor like polyphosphate.

An inorganic pyrophosphatase to remove the pyrophosphate byproduct. nih.govnih.gov

These one-pot cascade reactions represent a highly efficient and cost-effective strategy for synthesizing essential and often expensive nucleotide sugars, facilitating further research in glycobiology and the enzymatic assembly of complex oligosaccharides. nih.govresearchgate.net

Synthesis of Mannose-Based Glycoconjugates for Targeted Biological Studies

The specific recognition of mannose residues by various cell surface receptors, known as lectins, has propelled the development of mannose-based glycoconjugates for targeted biological applications. By attaching this compound to larger molecular scaffolds like polymers and liposomes or by designing smaller mannose-based molecules, scientists can create systems that selectively interact with specific cells, such as immune cells and pathogens. This targeted approach is central to advancing drug delivery, vaccine development, and anti-infective therapies.

Mannosylated Polymeric and Liposomal Systems for Receptor Targeting

The conjugation of this compound to polymers and liposomes creates sophisticated delivery systems capable of targeting cells that express mannose-binding receptors. mdpi.com These receptors are notably present on immune cells like macrophages and dendritic cells (DCs), as well as on certain cancer cells and the blood-brain barrier, making them attractive targets for therapeutic intervention. mdpi.commdpi.com The primary goal of mannosylation is to enhance the uptake of therapeutic payloads—such as drugs, genes, or antigens—into these specific cells through receptor-mediated endocytosis. mdpi.com

Synthetic Strategies: The synthesis of these targeted systems involves covalently linking mannose moieties to the surface of the carrier. A common strategy for modifying liposomes involves synthesizing amphiphilic mannosylated lipids, such as mannose-poly(ethylene glycol)-phosphatidylethanolamine (M-PEG-PE), which can then be incorporated into the lipid bilayer of the liposome. nih.gov The PEG component acts as a flexible spacer, which can influence the targeting ability and cellular uptake of the vector. nih.gov

For polymeric systems, polymers like polyethylenimine (PEI) can be chemically modified with mannose. mdpi.com One method involves using a coupling reagent like mannopyranosylphenyl isothiocyanate to attach the sugar to the amine groups of the polymer. mdpi.com Another approach is the reductive amination between the linear form of mannose and the primary amino groups of a polymer. nih.gov Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization has also been employed to create well-defined block copolymers bearing mannose units for targeting immune cells. unipd.it

Research Findings: Studies have consistently shown that mannosylated systems exhibit enhanced targeting and uptake by cells expressing the mannose receptor (MR or CD206).

Liposomal Systems: Mannosylated liposomes have been shown to significantly improve the delivery of genetic material (pEGFP) to liver macrophages (Kupffer cells) in vivo, demonstrating the effectiveness of mannose-mediated targeting. nih.gov Novel mannosylated neoglycolipids have been synthesized and formed into stable liposomes that show efficient binding to Concanavalin A, a mannose-binding lectin, indicating their potential for biological targeting. mdpi.comnih.gov

Polymeric Systems: Mannosylated PEI (Man-PEI) has been synthesized for gene delivery applications. mdpi.com These Man-PEI/DNA nanoparticles showed enhanced transfection efficiency in macrophage-like cells (RAW 264.7) compared to non-mannosylated PEI, an effect that was inhibited by the presence of free mannan, confirming receptor-mediated uptake. mdpi.com Similarly, mannosylated polymeric ligands have been developed to deliver antibacterials to macrophages, aiming to treat resistant bacterial infections that reside within these immune cells. nih.gov

Lipopeptide Systems: Mannosylated lipopeptides have been synthesized for vaccine development to target antigen-presenting cells (APCs). acs.org These constructs, containing mannose, lipid moieties, and a peptide antigen, showed high-affinity binding to the mannose receptor and significant uptake by APCs, highlighting the crucial role of mannose in receptor-mediated vaccine delivery. acs.orgacs.org

The table below summarizes representative examples of mannosylated delivery systems and their targeted applications.

| Delivery System | Synthetic Approach | Target Receptor(s) | Application | Key Finding |

| Mannosylated Liposomes (M-PEG-PE-Lipo) | Incorporation of synthesized mannose-PEG-PE into liposomes. nih.gov | Mannose Receptor (MR) | Gene Delivery | Enhanced transfection efficiency in liver macrophages (Kupffer cells) in vitro and in vivo. nih.gov |

| Mannosylated Polyethylenimine (Man-PEI) | Conjugation of mannopyranosylphenyl isothiocyanate to PEI. mdpi.com | Mannose Receptor (MR) | Gene Delivery | Increased cellular uptake and transfection in RAW264.7 cells via receptor-mediated endocytosis. mdpi.com |

| Mannosylated Lipopeptides | Solid Phase Peptide Synthesis (SPPS) incorporating O-mannosylated serine building blocks. acs.org | Mannose Receptor (MR) | Vaccine Delivery | High-affinity binding to MR and enhanced uptake by antigen-presenting cells (CD11c+ and F4/80+). acs.org |

| Mannosylated Neoglycoliposomes | Self-assembly of novel mannosylated neoglycolipids synthesized via Staudinger ligation. nih.gov | Mannose-binding lectins | Drug Delivery | Formed stable liposomes and showed efficient cross-linking with Concanavalin A. mdpi.com |

Design of Mannose-Based Ligands for Receptor Antagonism

Beyond their use in delivery systems, this compound derivatives are designed as antagonists to block the interactions between host receptors and pathogens. This anti-adhesion therapy aims to prevent the initial step of infection by physically obstructing the binding sites on host or pathogen lectins. uni-lj.si The design of these antagonists relies on a structure-based approach, where the mannose unit serves as a scaffold to anchor the ligand into the carbohydrate recognition domain (CRD) of the target lectin. nih.gov

Design Principles and Synthetic Strategies: The binding affinity of mannose itself to many lectins is often modest. rsc.org To create potent antagonists, the mannose core is chemically modified with various aglycons (non-sugar moieties). These moieties are designed to form additional favorable interactions, typically hydrophobic, with amino acid residues surrounding the primary sugar-binding site. uni-lj.si

Key targets for this approach include:

FimH: A mannose-specific lectin on the tip of type 1 fimbriae of uropathogenic Escherichia coli (UPEC), which is crucial for bladder cell invasion. rsc.org Antagonists are designed with hydrophobic aglycons that protrude towards a "tyrosine gate" (formed by Tyr48 and Tyr137 residues) in the FimH binding pocket. rsc.orgnih.gov

DC-SIGN (CD209): A C-type lectin on dendritic cells that is exploited by various pathogens, including HIV, for entry. nih.gov Antagonists for DC-SIGN often incorporate hydrophobic groups to engage lipophilic areas within its CRD. nih.govresearchgate.net

Synthesis of these antagonists commonly involves Lewis acid-mediated glycosidation, where a protected mannose derivative is reacted with an alcohol (the aglycon) to form an α-glycosidic bond, followed by deprotection steps. nih.gov This allows for the introduction of a wide variety of aglycons, including simple alkyl chains, aromatic groups, and more complex diaryl-substituted moieties. nih.govnih.gov

Research Findings: Structure-based design has led to the development of highly potent mannose-based antagonists.

FimH Antagonists: Aromatic α-D-mannosides, such as heptyl α-D-mannopyranoside, show significantly improved affinity for FimH compared to mannose alone due to hydrophobic interactions. rsc.org More complex antagonists bearing diaryl-substituted glycerol (B35011) moieties have been synthesized, with some compounds exhibiting IC₅₀ values in the nanomolar range, making them highly potent inhibitors of bacterial adhesion. rsc.org

DC-SIGN Antagonists: D-mannose-based glycomimetics bearing diaryl-substituted 1,3-diaminopropanol or glycerol groups have been designed to target a hydrophobic groove on the DC-SIGN receptor. nih.gov These compounds were shown to be functional antagonists of DC-SIGN, effectively competing with the HIV-1 envelope protein gp120 and inhibiting DC-SIGN-mediated cell adhesion, with the most potent compounds having IC₅₀ values in the mid-micromolar range. nih.govresearchgate.net

The table below presents examples of mannose-based ligands designed as receptor antagonists.

| Ligand Class | Synthetic Moiety | Target Receptor | Biological Activity |

| Aryl α-D-Mannosides | Aromatic groups (phenyl, biphenyl) attached to the anomeric carbon. nih.gov | FimH (E. coli) | Inhibit hemagglutination by E. coli; affinity is enhanced by hydrophobic interactions with the "tyrosine gate". rsc.orgnih.gov |

| Diaryl-Substituted Glyceryl Mannosides | Diaryl-substituted glycerol moieties attached to the anomeric carbon. rsc.org | FimH (E. coli) | Potent antagonism with IC₅₀ values as low as 58 nM. rsc.org |

| Diaryl-Substituted Diaminopropanol/Glycerol Mannosides | Diaryl-substituted 1,3-diaminopropanol or glycerol moieties. nih.gov | DC-SIGN | Functional antagonists of DC-SIGN-mediated adhesion; IC₅₀ values for HIV-1 gp120 competition as low as 40 μM. nih.govresearchgate.net |

| Pseudo-Mannobioside Derivatives | Hydrophobic groups added to a pseudo-mannobioside scaffold. nih.gov | DC-SIGN | Potently inhibit DC-SIGN-mediated adhesion to mannan-coated plates. nih.gov |

Cutting Edge Analytical and Methodological Approaches in Alpha D Mannose Research

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopy offers a non-destructive window into the molecular world of α-D-mannose, providing detailed information about its structure, conformation, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Ratios and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of carbohydrates, including α-D-mannose. One of its key applications is the determination of anomeric ratios. In solution, D-mannose exists in equilibrium between its α and β anomeric forms. nih.govtandfonline.com The anomeric protons of these two forms have distinct chemical shifts in the ¹H-NMR spectrum, typically appearing between 4.3 and 5.9 ppm. creative-proteomics.com Specifically for D-mannose, the α-anomeric proton resonates at a different frequency than the β-anomeric proton, allowing for their differentiation. creative-proteomics.com The coupling constant between the first and second protons (J₁,₂) also provides crucial information for assigning the anomeric configuration. For the α-anomer of D-mannose, which has an equatorial H-2 proton, the J₁,₂ coupling constant is typically around 1.6 Hz, whereas for the β-anomer, it is approximately 0.8 Hz. unimo.it In aqueous solutions, D-mannose is predominantly found in the α-pyranose form (around 65.5%) and the β-pyranose form (around 34.5%). nih.govtandfonline.com

Beyond determining anomeric ratios, NMR spectroscopy, particularly through techniques like Saturation Transfer Difference (STD) NMR, is powerful for studying the binding of α-D-mannose-containing ligands to their protein receptors. rsc.orgnih.gov By irradiating the protein and observing the transfer of saturation to the bound ligand's protons, STD NMR can identify which parts of the ligand are in close contact with the receptor. rsc.org This has been instrumental in mapping the binding epitopes of α-D-mannoside ligands to lectins like DC-SIGN, revealing that the mannose moiety itself often forms the strongest interactions with the binding site. rsc.orgnih.govrsc.org Furthermore, residual dipolar couplings (RDCs) measured by NMR can provide orientational constraints for both the ligand and the protein, enabling the docking of mannosyl-oligosaccharides into the binding sites of mannose-binding proteins and refining structural models of these interactions. nih.gov

Mass Spectrometry (MS) for Glycan Structure Elucidation

Mass spectrometry (MS) has become a cornerstone for the characterization of complex carbohydrates, including α-D-mannose-containing glycans. sartorius.comrsc.org MS provides information on molecular weight and, through tandem mass spectrometry (MS/MS), can reveal the sequence and branching patterns of oligosaccharides. nih.govnih.gov In glycan analysis, MS is often used to characterize high-mannose N-glycans, which consist of multiple mannose residues attached to a core structure. nih.gov

Collision-induced dissociation (CID) is a common fragmentation technique used in MS/MS to break down glycan ions into smaller, informative fragments. rsc.orgnih.gov The fragmentation patterns can help to determine the linkage positions of the mannose residues. rsc.org For instance, the stability of mannosyl linkages can be differentiated, with 6-linked residues being more stable than 3-linked residues under CID conditions. rsc.org Advanced MS techniques, such as ion mobility spectrometry-mass spectrometry (IMS-MS), can separate glycan isomers that have the same mass but different shapes, a common feature of complex mannose-containing glycans. nih.govnih.gov This has been successfully applied to separate and characterize the isomers of Man₇GlcNAc₂ from bovine ribonuclease B. nih.gov Furthermore, methods like logically derived sequence tandem mass spectrometry (LODES/MSⁿ) have been developed for the detailed structural determination of high-mannose N-glycans, including the identification of previously uncharacterized isomers. acs.org

Raman Spectroscopy for In Situ Monitoring of Mannose Transformations

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical and structural information and is particularly well-suited for the analysis of aqueous solutions. nih.govendress.com This makes it a valuable tool for the in situ monitoring of processes involving mannose. nih.govtandfonline.comnih.gov For example, online Raman spectroscopy has been successfully used to monitor the real-time concentrations of D-mannose and D-glucose during enzymatic epimerization reactions. nih.govtandfonline.comnih.gov

Specific Raman shifts can be used to quantify D-mannose, even in the presence of other sugars like glucose. nih.govnih.gov The Raman spectra of D-mannose exhibit characteristic peaks that can be used for its identification and quantification. researchgate.netresearchgate.net Furthermore, Raman spectroscopy can be used to quantify the anomeric forms (α and β) of D-mannose in solution. nih.govresearchgate.net The technique can also be applied to study the metabolic effects of mannose on cells by tracking changes in the Raman bands associated with lipids and proteins. rsc.org The ability to perform real-time, non-invasive measurements makes Raman spectroscopy a powerful Process Analytical Technology (PAT) for bioprocesses involving mannose. endress.comfrontiersin.org

Chromatographic Methods for Mannose and Oligosaccharide Profiling

Chromatography is a fundamental separation technique that is widely used for the analysis of monosaccharides and oligosaccharides. Various chromatographic methods, differing in their separation principles and detection methods, are employed for the profiling of α-D-mannose and related compounds.

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including mannose and mannose-containing oligosaccharides. creative-biolabs.comnih.gov This technique separates carbohydrates based on their charge at high pH. creative-biolabs.com Since carbohydrates are weak acids, they become negatively charged at high pH and can be separated on an anion-exchange column. thermofisher.comthermofisher.com The separated carbohydrates are then detected by pulsed amperometry using a gold electrode, which allows for direct and sensitive detection without the need for derivatization. creative-biolabs.comthermofisher.com

HPAEC-PAD is routinely used for the determination of the monosaccharide composition of glycoproteins, including the quantification of mannose. nih.govnih.gov It can also be used to analyze mannose-6-phosphate (B13060355), an important modification of some glycoproteins. lcms.czresearchgate.netthermofisher.com The high resolution of HPAEC-PAD allows for the separation of complex mixtures of oligosaccharides, making it a valuable tool for glycan profiling. nih.govresearchgate.net The method has been successfully applied to profile N-linked oligosaccharides from antibodies, including the separation of high-mannose species. nih.gov

Table 1: HPAEC-PAD Analysis of Monosaccharides

| Compound | Retention Time (min) |

|---|---|

| Fucose | ~2.5 |

| Galactosamine | ~3.0 |

| Glucosamine (B1671600) | ~3.5 |

| Galactose | ~4.0 |

| Glucose | ~4.5 |

| Mannose | ~5.0 |

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions. Data compiled from representative HPAEC-PAD chromatograms.

Ultra-Performance Liquid Chromatography (UPLC) with Derivatization

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2-µm particle columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). lcms.cz For the analysis of monosaccharides like mannose, which lack a strong chromophore, derivatization with a fluorescent tag is often employed to enhance detection sensitivity. lcms.cz A common derivatization agent is 2-aminobenzamide (B116534) (2-AB) or 2-anthranilic acid (2-AA), which reacts with the reducing end of the sugar. imrpress.comoup.comnih.gov

UPLC coupled with fluorescence detection is a powerful method for the quantitative analysis of monosaccharides released from glycoproteins. lcms.cz This approach has been used to separate and quantify a mixture of common monosaccharides, including mannose, with high resolution and sensitivity. lcms.cz The method can be scaled from HPLC to UPLC, resulting in significant reductions in analysis time. In addition to monosaccharide analysis, UPLC is also used for the profiling of derivatized oligosaccharides, including high-mannose N-glycans. oup.comnih.gov The high resolving power of UPLC allows for the separation of isomeric oligosaccharide structures. oup.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| alpha-D-Mannose | 192813 |

| D-Mannose | 18950 |

| D-Glucose | 5793 |

| Mannose-6-phosphate | 193796 |

| N-acetylneuraminic acid | 439199 |

| Fucose | 17103 |

| Galactosamine | 6439 |

| Glucosamine | 6404 |

| Galactose | 6037 |

| Xylose | 135191 |

| Ribitol | 123067 |

| Glucuronic acid | 92815 |

| 2-Aminobenzamide | 6945 |

| 2-Anthranilic acid | 227 |

| Trifluoroacetic acid | 6422 |

| Sodium acetate | 517045 |

| Sodium cyanoborohydride | 23674061 |

| 1-phenyl-3-methyl-5-pyrazolone | 7033 |

| L-rhamnose | 65458 |

Computational and In Silico Modeling

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations have become an indispensable computational tool for investigating the dynamic interactions between α-D-mannose and its binding partners at an atomic level. mdpi.com These simulations model the movement of every atom in a system over time, providing detailed insights into the conformational changes, binding energies, and the specific forces that govern ligand-receptor recognition. mdpi.comresearchgate.net By simulating the solvated environment, typically with explicit water molecules, MD allows for a realistic representation of the biological context in which these interactions occur. mdpi.comresearchgate.net

Researchers have employed MD simulations to explore the binding of mannose and its derivatives to various receptors. For instance, simulations have been used to study the complexation of carbohydrate ligands with the mannose receptor CD206 and the model lectin Concanavalin A (ConA). nih.govnih.gov These studies reveal that electrostatic interactions are the primary driving force for binding, with significant contributions from charged residues like Asparagine, Aspartate, and Arginine interacting with the oxygen and hydrogen atoms of the carbohydrate. nih.gov The simulations also highlight the role of calcium and manganese ions in stabilizing the ligand within the binding site. nih.gov